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Introduction

SB-743921 is a potent and highly selective, small molecule inhibitor of the kinesin spindle
protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a plus-end directed motor protein
essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for
accurate chromosome segregation during cell division.[4][5][6] By inhibiting the ATPase activity
of KSP, SB-743921 disrupts mitotic spindle assembly, leading to cell cycle arrest in mitosis and
subsequent apoptosis in proliferating cells.[2][3][7] This mechanism of action makes KSP an
attractive target for anticancer drug development, as its function is specific to dividing cells,
potentially sparing non-dividing healthy cells and reducing the neurotoxicity often associated
with tubulin-targeting agents.[1][5][8]

This technical guide provides a comprehensive overview of SB-743921, including its
mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Chemical and Physical Properties

SB-743921 is a synthetic small molecule with the following properties:
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Property Value

N-(3-aminopropyl)-N-[(1R)-1-[7-chloro-4-0x0-3-
) (phenylmethyl)-4H-1-benzopyran-2-yl]-2-
Chemical Name .
methylpropyl]-4-methyl-benzamide,

monohydrochloride[9][10]

CAS Number 940929-33-9 (HCI salt)[9][10]
Molecular Formula C31H33CIN20s3 « HCI[9]

Molecular Weight 553.52 g/mol [2][9]

Solubility Soluble in DMSO and Ethanol[10]

Mechanism of Action

SB-743921 selectively targets the ATP-binding domain of KSP, inhibiting its ATPase activity.[11]
[12] This enzymatic activity is crucial for KSP to move along microtubules and push the spindle
poles apart.[5][13] Inhibition of KSP leads to the formation of monoastral spindles, where the
centrosomes fail to separate, resulting in mitotic arrest and ultimately, apoptosis.[3][5]

Mitosis

- e MelaphassHAHaphaseHT&lophasej
required fo
les
ATPase Activity some Bipolar Spindle Formation

SB-743921 Iifiibition

4
SB-743921 @

KSP Function

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.caymanchem.com/product/18384/sb-743921-(hydrochloride)
https://www.yeasen.com/h5/products/detail/1148
https://www.caymanchem.com/product/18384/sb-743921-(hydrochloride)
https://www.yeasen.com/h5/products/detail/1148
https://www.caymanchem.com/product/18384/sb-743921-(hydrochloride)
https://www.selleckchem.com/products/SB-743921.html
https://www.caymanchem.com/product/18384/sb-743921-(hydrochloride)
https://www.yeasen.com/h5/products/detail/1148
https://pubmed.ncbi.nlm.nih.gov/25860245/
https://www.researchgate.net/publication/274722307_The_Novel_Kinesin_Spindle_Protein_KSP_Inhibitor_SB-743921_Exhibits_Marked_Activity_in_In_Vivo_and_In_Vitro_Models_of_Aggressive_Large_B-Cell_Lymphoma
https://aacrjournals.org/clincancerres/article/14/23/7583/73342/Targeting-the-Kinesin-Spindle-Protein-Basic
https://pmc.ncbi.nlm.nih.gov/articles/PMC2844474/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/ksp-inhibitor-sb-743921
https://aacrjournals.org/clincancerres/article/14/23/7583/73342/Targeting-the-Kinesin-Spindle-Protein-Basic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Mechanism of SB-743921 action on the KSP signaling pathway during mitosis.

Quantitative Preclinical Data

SB-743921 has demonstrated high potency and selectivity for KSP in various preclinical

models.
Parameter Species Value Selectivity
' >40,000-fold vs other
Ki Human KSP 0.1 nM[2][14] o
kinesins[1]
Ki Mouse KSP 0.12 nM[2]
IC50 (ATPase) KSP 0.1 nM[15]
In Vitro Cellular Activity
Cell Line Cancer Type IC50 / GI50

) Germinal Center Diffuse Large
GC-DLBCL cell lines
B-cell Lymphoma

1 nM - 900 nM[11]

) Activated B-cell Diffuse Large
ABC-DLBCL cell lines
B-cell Lymphoma

1 nM - 10 pM[11]

HCT116 Colon Cancer 25 nM[9]
LNCaP Prostate Cancer 22 nM[9]
PC3 Prostate Cancer 48 nM[9]
K562 Leukemia 50 nM[9]
BxPC-3 Pancreatic Cancer 80 nM[9]
NCI-H1299 Lung Cancer 82 nM[9]

In Vivo Antitumor Activity
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Xenograft Model

Cancer Type

Outcome

Complete tumor regression[8]

COLO 205 Colon Cancer ]

MCF-7 Breast Cancer Partial regression[8][9]
SK-MES Lung Cancer Partial regression[8][9]
H69 Lung Cancer Partial regression[8][9]
OVCAR-3 Ovarian Cancer Complete and partal

regressions[8][9]

HT-29 Colon Cancer Tumor growth delay[2]
MX-1 Breast Cancer Tumor growth delay[2]
MDA-MB-231 Breast Cancer Tumor growth delay[2]
A2780 Ovarian Cancer Tumor growth delay[2]

Ly-1 (GC-DLBCL)

Diffuse Large B-cell

Lymphoma

Marked activity, dose-
dependent tumor volume
reduction (2.5-10 mg/kg)[9][11]

P388

Leukemia

Significant efficacy, multi-log
cell kill[2][8]

Clinical Trial Data

A first-in-human Phase | clinical trial of SB-743921 was conducted in patients with refractory
solid tumors and lymphoma.[1]
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Parameter

Finding

Administration

1-hour intravenous infusion every 3 weeks[1]

Dose Range Evaluated

2 to 8 mg/m2[1]

Maximum Tolerated Dose (MTD)

4 mg/m2[1]

Recommended Phase |l Dose

4 mg/m2?[1]

Dose-Limiting Toxicities (DLTSs)

Neutropenia (most common),
hypophosphatemia, pulmonary emboli, SVC
syndrome, transaminitis, hyponatremia,

hyperbilirubinemia[1]

Common Toxicities

Nausea, neutropenia, diarrhea, abdominal pain,
fatigue, pyrexia, vomiting, dizziness, headache,

leucopenia, AST elevations, constipation[1]

Noteworthy Lacking Toxicities

Alopecia, mucositis, neuropathy[1]

Pharmacokinetics

Maximum plasma concentration and AUC
appeared to increase proportionally to the dose;

high inter-subject variability in clearance[1]

Efficacy

One durable objective response in a patient with
metastatic cholangiocarcinoma (on treatment for
11 months); 6 patients had stable disease for

over four cycles[1]

Experimental Protocols
KSP ATPase Activity Assay

A steady-state measurement of ATPase activity is performed using a pyruvate kinase-lactate

dehydrogenase coupled assay.[2] This method links the production of ADP to the oxidation of

NADH, which can be monitored by the change in absorbance at 340 nm.[2]
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Prepare Assay Mix:
- Pyruvate Kinase
- Lactate Dehydrogenase
- Phosphoenolpyruvate
- NADH
-ATP

:

Add Purified KSP Enzyme

'

Add SB-743921 (or vehicle)

'

Incubate at specified temperature

:

Monitor Absorbance at 340 nm
over time

'

Calculate ATPase Activity
(rate of NADH oxidation)

Click to download full resolution via product page

Caption: Experimental workflow for determining KSP ATPase activity.
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Protein Purification: The motor domain of KSP is expressed in E. coli and purified using Ni-NTA

agarose affinity chromatography.[2]

Cell Growth Inhibition Assay

Cell viability is assessed using a tetrazolium-based assay (e.g., MTS or MTT).[2]

Cell Seeding: Cancer cell lines are seeded in 96-well microtiter plates and cultured in
appropriate media (e.g., RPMI 1640 with 10% FCS).[2]

Drug Treatment: Cells are treated with serial dilutions of SB-743921 or DMSO as a control.

[2]
Incubation: Plates are incubated for a specified period (e.g., 48 hours).[2]

Assay: A tetrazolium reagent is added to each well, and after an incubation period, the
absorbance is read on a plate reader.[2]

Data Analysis: Cell growth is calculated as the ratio of absorbance in treated wells to control
wells. IC50/GI150 values are determined by fitting the data to a four-parameter curve.[2]

In Vivo Xenograft Studies

Cell Implantation: Human tumor cells are implanted subcutaneously into
immunocompromised mice (e.g., nude mice).[9][16]

Tumor Growth: Tumors are allowed to grow to a palpable size.

Drug Administration: Mice are treated with SB-743921 (e.g., intraperitoneally) or a vehicle
control at specified doses and schedules.[2]

Tumor Measurement: Tumor volume is measured regularly using calipers.

Endpoint: The study is concluded when tumors reach a predetermined size or after a
specified duration. Efficacy is evaluated based on tumor growth inhibition, delay, or
regression.[8][9]

Phase | Clinical Trial Protocol
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Patient Population: Patients with refractory solid tumors or lymphoma.[1]

Drug Administration: SB-743921 administered as a 1-hour intravenous infusion every 21
days.[1]

Dose Escalation: An accelerated dose-escalation phase followed by a standard dose-
escalation design was used.[1]

Pharmacokinetic Sampling: Serial blood samples were collected over 48 hours during the
first cycle.[1]

Sample Analysis: Plasma concentrations of SB-743921 were determined using a validated
LC/MS method.[1]

Toxicity and Response Evaluation: Toxicity was assessed using NCI Common Terminology
Criteria for Adverse Events (CTCAE), and tumor response was evaluated every 6 weeks.[1]
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Caption: Logical progression of SB-743921 from preclinical to clinical development.

Conclusion
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SB-743921 is a potent and selective KSP inhibitor with a well-defined mechanism of action. It
has demonstrated significant antitumor activity in a broad range of preclinical models and has
shown promising signals of efficacy in early clinical development, particularly in a patient with
cholangiocarcinoma.[1][8] The manageable safety profile, notably the lack of neurotoxicity,
further supports its potential as a valuable therapeutic agent in oncology.[1] Further clinical
investigation is warranted to fully elucidate the therapeutic potential of SB-743921 in various
cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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